Cas no 5286-38-4 (7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-)
![7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)- structure](https://pt.kuujia.com/scimg/cas/5286-38-4x500.png)
5286-38-4 structure
Nome do Produto:7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-
7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-
- 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one
- 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
- 1,2-Epoxy-p-menthane-3-one
- Piperiton epoxid
- Piperitone 1-oxide
- Piperitone oxide
- Pipertone, oxide
- p-Menthan-3-one, 1,2-epoxy-
- UNII-88UA85L5VI
- EINECS 226-125-2
- 7-Oxabicyclo(4.1.0)heptan-2-one, 6-methyl-3-(1-methylethyl)-
- NSC-316068
- 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-
- 3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one #
- p-Menthan-3-one,2-epoxy-
- 5286-38-4
- Piperitonoxid
- 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
- NSC316068
- Piperitoneoxide
- 6-Methyl-3-(1-methylethyl)-7-oxabicyclo(4.1.0)heptan-2-one
- NSC 316068
- 88UA85L5VI
- DTXSID1052167
- FT-0699759
- IAFONZHDZMCORS-UHFFFAOYSA-N
- NS00032600
- SCHEMBL909590
- 1,2-Epoxy-p-menthan-3-one
-
- Inchi: InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3
- Chave InChI: IAFONZHDZMCORS-UHFFFAOYSA-N
- SMILES: CC(C)C1CCC2(C(C1=O)O2)C
Propriedades Computadas
- Massa Exacta: 168.11508
- Massa monoisotópica: 168.115
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 222
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 3
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 29.6Ų
Propriedades Experimentais
- Densidade: 1.053
- Ponto de ebulição: 235.6°Cat760mmHg
- Ponto de Flash: 90.9°C
- Índice de Refracção: 1.487
- PSA: 29.6
- LogP: 1.77900
7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)- Literatura Relacionada
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
5286-38-4 (7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-) Produtos relacionados
- 10276-21-8(Isophorone oxide)
- 2514705-63-4(Tetrabutylammonium 3-iodo phenyltrifluoroborate)
- 1448314-05-3(sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate)
- 1259039-29-6(8-tert-butyl 3-ethyl (3R)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate)
- 941913-29-7(N-3-(methylsulfanyl)phenyl-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide)
- 59550-45-7(5-Hexenoic acid, 4-methylene-)
- 1255206-69-9(4-Methyl-5-vinylisobenzofuran-1(3H)-one)
- 2138551-75-2(rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide)
- 1804109-33-8(3-Bromo-1-(3-chloro-4-mercaptophenyl)propan-1-one)
- 2167963-10-0(N-(2-fluoropropyl)-1-methyl-1H-indol-5-amine)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
